molecular formula C31H34F2N4O18 B10828126 Ssk1

Ssk1

Cat. No.: B10828126
M. Wt: 788.6 g/mol
InChI Key: DLQYTWCQXUJEML-XERWOCHESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ssk1 is synthesized as a prodrug, meaning it is therapeutically inactive until it encounters a specific trigger in the body. The synthesis involves the incorporation of a galactose moiety, which is cleaved by β-galactosidase to release the active compound . The synthetic route typically involves the use of gemcitabine, a known chemotherapy medication, which is modified to include the galactose moiety .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using standard organic chemistry techniques. The process includes the preparation of gemcitabine derivatives and their subsequent modification to include the galactose moiety. The final product is purified and tested for its efficacy and selectivity in eliminating senescent cells .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYTWCQXUJEML-XERWOCHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F2N4O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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